4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1084953-10-5
VCID: VC3104764
InChI: InChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
SMILES: C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O
Molecular Formula: C13H8BrN3O2
Molecular Weight: 318.12 g/mol

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid

CAS No.: 1084953-10-5

Cat. No.: VC3104764

Molecular Formula: C13H8BrN3O2

Molecular Weight: 318.12 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid - 1084953-10-5

Specification

CAS No. 1084953-10-5
Molecular Formula C13H8BrN3O2
Molecular Weight 318.12 g/mol
IUPAC Name 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid
Standard InChI InChI=1S/C13H8BrN3O2/c14-11-7-15-12-6-5-10(16-17(11)12)8-1-3-9(4-2-8)13(18)19/h1-7H,(H,18,19)
Standard InChI Key WPNMZXHYZLATER-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=NN3C(=NC=C3Br)C=C2)C(=O)O

Introduction

Chemical Structure and Identification

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid consists of an imidazo[1,2-b]pyridazine core with a bromine substitution at the 3-position and a benzoic acid moiety at the 6-position. This compound bears the CAS Registry Number 1084953-10-5, which serves as its unique identifier in chemical databases . The molecular structure features a heterocyclic system combined with a carboxylic acid functional group, giving it distinctive chemical properties.

The imidazo[1,2-b]pyridazine core is a bicyclic heterocycle comprising a fused imidazole and pyridazine ring system. This structural element is present in numerous compounds with biological activity, making derivatives like 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid of particular interest in pharmaceutical research.

Physical and Chemical Properties

The physical and chemical properties of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid are crucial for understanding its behavior in various applications. While specific data for this exact compound is limited in the literature, we can examine its properties based on structural elements and related compounds.

As a benzoic acid derivative, this compound would be expected to exhibit acidic properties due to the carboxylic acid group. The presence of the bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring likely influences the electron distribution within the molecule, affecting its reactivity and binding properties in biological systems.

Synthesis Methodologies

The synthesis of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid typically involves a multi-step process beginning with the preparation of the 3-bromoimidazo[1,2-b]pyridazine core followed by functionalization at the 6-position with a 4-carboxyphenyl group.

Synthesis of the Imidazo[1,2-b]pyridazine Core

The preparation of the 3-bromoimidazo[1,2-b]pyridazine intermediate typically begins with 3-amino-pyridazine as the starting material. A detailed synthetic route is outlined below:

  • Initial reaction of 3-amino-pyridazine with aqueous chloroacetaldehyde in ethyl acetate at 85°C for 2 hours

  • Addition of N-bromosuccinimide (NBS) to the reaction mixture, with continued stirring at 95°C for 2 hours

  • Filtration and recrystallization from ethyl acetate:n-hexane (1:5) to obtain 3-bromoimidazo[1,2-b]pyridazine

This method has been reported to yield 3-bromoimidazo[1,2-b]pyridazine with approximately 89% yield and 99% purity as determined by HPLC .

Functionalization at the 6-Position

CatalystBaseSolventTemperatureTimeAtmosphere
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100°C2-12hInert (N₂)
Pd(dppf)Cl₂K₃PO₄DMF100°C4-8hInert (N₂)
Pd(OAc)₂/PPh₃Cs₂CO₃THF70°C6-24hInert (N₂)

While specific literature precedent for the exact synthesis of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid is limited in the provided search results, related compounds have been prepared using these methods.

Analytical Characterization

Analytical characterization of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid and related compounds typically involves multiple complementary techniques to confirm structure and purity.

Spectroscopic Analysis

For related imidazo[1,2-b]pyridazine derivatives, nuclear magnetic resonance (NMR) spectroscopy has proven valuable for structural elucidation. For example, the ¹H NMR spectrum of a related trimethylsilylethynyl derivative in CDCl₃ showed characteristic signals at δ 8.47 (dd, J=1.6, 4.4 Hz, 1H), 7.99 (s, 1H), 7.96 (dd, J=1.6, 9.2 Hz, 1H), and 7.10 (dd, J=4.4, 9.2 Hz, 1H) .

Mass spectrometry, infrared spectroscopy, and UV-visible spectroscopy would also be employed to fully characterize this compound, providing information about its molecular weight, functional groups, and electronic properties, respectively.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) is commonly used to assess the purity of synthetic compounds like 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid. HPLC analysis of related compounds has demonstrated high purity levels, often exceeding 99% .

Related Compounds and Structural Analogs

Several structurally related compounds provide context for understanding the properties and potential applications of 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid.

4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

This related compound (CAS: 1012343-72-4) replaces the benzoic acid moiety with a morpholine group. It has a molecular weight of 283.12 g/mol and shares the 3-bromoimidazo[1,2-b]pyridazine core structure .

4-(3-Bromoimidazo[1,2-a]pyrazin-6-yl)benzoic acid

This compound (CAS: 1464153-40-9) features a very similar structure but contains a pyrazine ring instead of a pyridazine ring in the bicyclic system. It has a molecular weight of 318.12 g/mol .

Methyl 3-(2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl)-4-methylbenzoate

This compound represents a more complex derivatization of the imidazo[1,2-b]pyridazine scaffold, featuring an ethynyl linker and a methyl benzoate group .

Future Research Directions

Research involving 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)benzoic acid and related compounds continues to evolve, with several promising avenues for investigation:

  • Structure-activity relationship studies to optimize biological activity

  • Development of more efficient synthetic routes, particularly for scale-up production

  • Exploration of alternative functionalization strategies to create diverse libraries of derivatives

  • Investigation of potential applications beyond kinase inhibition

  • Development of conjugates with targeting moieties for enhanced selectivity in biological systems

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